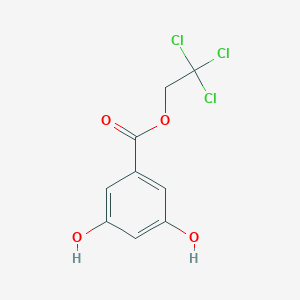

2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate

Übersicht

Beschreibung

2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate is a chemical compound with the molecular formula C9H7Cl3O4 It is an ester derivative of 3,5-dihydroxybenzoic acid and 2,2,2-trichloroethanol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with 2,2,2-trichloroethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of 3,5-dihydroxybenzoic acid and other derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticoagulant Properties

Recent studies have highlighted the potential of phenolic compounds, including derivatives like 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate, as anticoagulant agents. Research indicates that sulfated phenolic polymers exhibit significant bioavailability and resistance to degradation, which can be beneficial in developing new anticoagulant therapies . The compound's structure suggests it could interact effectively with biological systems, making it a candidate for further investigation in thrombosis treatment.

Pharmaceutical Formulations

The compound has been explored for its role in pharmaceutical formulations aimed at treating various disorders. It is noted for its potential effectiveness against autoimmune and neurodegenerative diseases due to its hydroquinone-like structure . Hydroquinone derivatives have been linked to therapeutic effects in treating vascular disorders and metabolic diseases .

Material Science Applications

Photonic Applications

The compound has been investigated as part of hyperbranched aromatic fluoropolymers for photonic applications. Its ability to form stable structures makes it suitable for use in advanced materials that require specific optical properties . The incorporation of such compounds into photonic devices can enhance their performance and functionality.

Dendritic Macromolecules

In the synthesis of dendritic macromolecules, this compound serves as a building block due to its functional groups that allow for further modifications and complex formations. Dendrimers made from such compounds are expected to find applications across various domains including drug delivery systems and nanotechnology .

Synthesis Routes

The synthesis of this compound typically involves several steps that utilize common organic reactions such as esterification and chlorination. The compound can be synthesized from readily available starting materials through well-documented methodologies.

Case Study: Anticoagulant Efficacy

In a notable case study involving animal models, the anticoagulant efficacy of sulfated oligomers derived from compounds similar to this compound was evaluated. Results indicated significant reductions in thrombus formation compared to control groups . This suggests that derivatives of this compound could be developed into effective therapeutic agents.

Data Table: Comparison of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticoagulant properties | Effective in treating thrombosis |

| Pharmaceutical Formulations | Treatment for autoimmune and neurodegenerative diseases | High bioavailability and stability |

| Material Science | Use in photonic devices | Enhanced optical properties |

| Dendritic Macromolecules | Building block for complex structures | Versatile applications in drug delivery |

Wirkmechanismus

The mechanism of action of 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems .

Vergleich Mit ähnlichen Verbindungen

Methyl 3,5-Dihydroxybenzoate: Similar ester derivative with a methyl group instead of a trichloroethyl group.

Ethyl 3,5-Dihydroxybenzoate: Another ester derivative with an ethyl group.

Propyl 3,5-Dihydroxybenzoate: Ester derivative with a propyl group.

Uniqueness: 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate is unique due to the presence of the trichloroethyl group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring robust chemical properties and specific reactivity patterns .

Biologische Aktivität

2,2,2-Trichloroethyl 3,5-dihydroxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant studies and data.

Chemical Structure and Properties

- Chemical Formula: C₉H₈Cl₃O₄

- Molecular Weight: 278.51 g/mol

- CAS Number: 143330-91-0

The compound features a benzoate structure with two hydroxyl groups at the 3 and 5 positions and a trichloroethyl group, which significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various microorganisms with varying degrees of effectiveness:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Weak inhibition |

| Candida albicans | No activity |

| Bacillus subtilis | Moderate inhibition |

The compound demonstrates a spectrum of activity that suggests potential applications in antimicrobial formulations .

Antioxidant Activity

In vitro studies have shown that this compound possesses antioxidant properties. The presence of hydroxyl groups is believed to contribute to its ability to scavenge free radicals, thereby mitigating oxidative stress in biological systems. This property is crucial for potential therapeutic applications in conditions associated with oxidative damage .

The biological activity of this compound is primarily attributed to its interaction with cellular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Membrane Disruption: The trichloroethyl group can interact with lipid membranes, potentially disrupting microbial cell integrity.

Study on Antimicrobial Efficacy

A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of various derivatives of benzoic acid, including this compound. The results indicated significant antimicrobial activity against Gram-positive bacteria while showing limited effects on Gram-negative strains. The study concluded that structural modifications could enhance efficacy against a broader range of pathogens .

Research on Antioxidant Effects

Another investigation focused on the antioxidant capabilities of this compound. Using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay methods, it was found that this compound exhibited a dose-dependent scavenging effect on free radicals. This suggests its potential utility in developing antioxidant supplements or therapeutic agents for oxidative stress-related conditions .

Pharmaceutical Development

Due to its biological activities, this compound is explored for use in pharmaceutical formulations aimed at treating infections or providing antioxidant support. Its ability to inhibit specific microbial growth makes it a candidate for topical antimicrobial agents.

Material Science

In material science, derivatives of this compound are employed in synthesizing biodegradable polymers. These materials can be utilized in drug delivery systems and tissue engineering due to their biocompatibility and functional properties .

Eigenschaften

IUPAC Name |

2,2,2-trichloroethyl 3,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O4/c10-9(11,12)4-16-8(15)5-1-6(13)3-7(14)2-5/h1-3,13-14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFDPTHAQUCMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572657 | |

| Record name | 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143330-91-0 | |

| Record name | 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate in dendrimer synthesis?

A1: this compound serves as a key monomer in the convergent synthesis of dendritic polyesters [, ]. Its structure allows for controlled and iterative esterification reactions, leading to the formation of branched dendritic structures. The 2,2,2-trichloroethyl ester group acts as a protecting group, enabling the selective deprotection and activation of focal points for further dendrimer growth.

Q2: How does the choice of this compound impact the properties of the resulting dendrimers?

A2: Utilizing this compound in conjunction with 3,5-dihydroxybenzyl alcohol allows for the controlled incorporation of both ester and ether linkages within the dendritic framework []. This control over chemical composition directly influences the dendrimer's physicochemical properties. For instance, researchers observed that the glass transition temperatures of the resulting block copolymers were primarily determined by the ratio of ether to ester building blocks, rather than the specific geometric arrangement of these blocks within the dendrimer structure [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.